Cdp-840

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CDP-840 is a selective and potent inhibitor of phosphodiesterase type IV (PDE4). This compound has been primarily investigated for its potential anti-inflammatory effects, particularly in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

準備方法

The synthesis of CDP-840 involves the palladium(II)-catalyzed 1,4-addition of arylboronic acids to β-arylenals. This reaction proceeds smoothly in acetone-water at temperatures ranging from 10 to 25°C in the presence of Pd(S,S-chiraphos)(PhCN)22 (0.5 mol%), AgX (X=BF4, SbF6, 10 mol%) and aqueous 42% HBF4 . This method provides a short-step synthesis of optically active (+)-®-CDP-840 with high enantioselectivity.

化学反応の分析

CDP-840 undergoes various chemical reactions, including:

Substitution: Modifications on the R4 phenyl group, such as p-Cl substitution, have been shown to influence the compound’s metabolic stability.

Common reagents and conditions used in these reactions include liver microsomes, NADPH-generating systems, and various solvents. The major products formed from these reactions are oxidative metabolites and phase II conjugates .

科学的研究の応用

CDP-840 has been extensively studied for its potential therapeutic applications:

作用機序

CDP-840 exerts its effects by inhibiting the cyclic-AMP-specific isoenzyme phosphodiesterase 4 (PDE4), which is predominantly found in proinflammatory cells. Inhibition of PDE4 elevates intracellular cAMP levels, thereby inhibiting the release of inflammatory mediators . This action dampens the inflammatory response, which is expected to translate to clinical benefits in inflammatory diseases such as asthma and COPD .

類似化合物との比較

CDP-840 is compared with other PDE4 inhibitors such as rolipram and piclamilast. Unlike rolipram, which shows heterogeneity in inhibiting PDE4 isoenzymes, this compound acts as a simple competitive inhibitor of all PDE4 isoenzymes . This unique property makes this compound a valuable compound for studying PDE4 inhibition without the complexity of multiple binding conformers.

Similar Compounds

特性

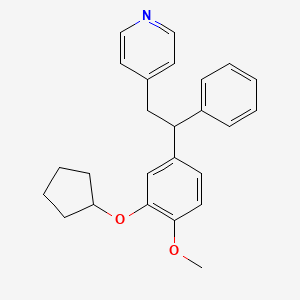

IUPAC Name |

4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUUPXBCDMQYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B1242029.png)

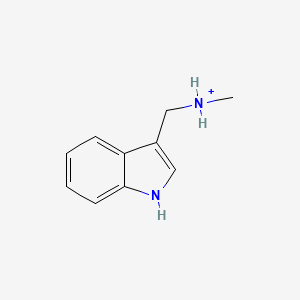

![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)

![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)

![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)